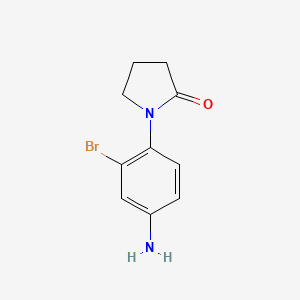

1-(4-Amino-2-bromophenyl)pyrrolidin-2-one

Description

1-(4-Amino-2-bromophenyl)pyrrolidin-2-one is a pyrrolidinone derivative featuring a bromine atom at the 2-position and an amino group at the 4-position of the phenyl ring. Pyrrolidin-2-one derivatives are known for their versatility in medicinal chemistry, acting as intermediates or bioactive molecules due to their ability to engage in hydrogen bonding and hydrophobic interactions . The bromine substituent enhances electrophilic reactivity, while the amino group may contribute to solubility and pharmacological activity, as seen in analogs like 1-(2-aminophenyl)pyrrolidin-2-one (CAS 14453-65-7), which is used in drug development .

Properties

IUPAC Name |

1-(4-amino-2-bromophenyl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2O/c11-8-6-7(12)3-4-9(8)13-5-1-2-10(13)14/h3-4,6H,1-2,5,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGDAFKKDPJNJOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=C(C=C(C=C2)N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Donor-Acceptor Cyclopropane Activation

The ring-opening of donor-acceptor cyclopropanes, such as dimethyl 2-arylcyclopropane-1,1-dicarboxylates, offers a direct route to pyrrolidin-2-ones. Reacting these cyclopropanes with 4-nitro-2-bromoaniline derivatives in toluene under reflux with acetic acid initiates a conjugate addition-cyclization sequence, forming the pyrrolidinone scaffold. For instance, 1a (dimethyl 2-(4-methylphenyl)cyclopropane-1,1-dicarboxylate) reacts with p-anisidine to yield a diastereomeric pyrrolidin-2-one, which undergoes dealkoxycarbonylation via saponification (NaOH) and thermolysis to remove ester groups. Adapting this method for 4-amino-2-bromophenyl incorporation requires substituting aniline with 4-nitro-2-bromoaniline, followed by nitro group reduction.

Optimization of Amino Group Introduction

Protecting the amino group as an acetamide during cyclopropane ring-opening prevents undesired side reactions. Post-cyclization, hydrolysis with HCl regenerates the free amine. This approach avoids bromine loss under basic conditions, as demonstrated in the synthesis of 2a , where ester removal and amine deprotection are achieved in one pot.

Multi-Step Synthesis via Itaconic Acid and Substituted Benzylamines

Method 1: Six-Step Sequence with Azide Intermediates

A traditional route involves condensing itaconic acid with 4-nitro-2-bromobenzylamine to form 1-R-benzyl-5-oxopyrrolidine-3-carboxylic acid (3a–h ). Subsequent esterification, azide formation (NaN₃), and Staudinger reduction yield 4-(aminomethyl)-1-R-benzylpyrrolidin-2-ones. For the target compound, bromine is introduced at the benzylamine stage, while the nitro group is reduced post-synthesis.

Method 2: Streamlined Four-Step Approach

An optimized pathway eliminates azide intermediates by directly hydrogenating nitriles to amines. Reacting itaconic acid with 4-nitro-2-bromobenzylamine in toluene forms the pyrrolidinone core, followed by nitro reduction (H₂/Pd-C) and bromine retention verification. This method achieves an 86% yield under 1.5 atm H₂, highlighting the efficiency of late-stage functionalization.

Directed Bromination of N-Phenylpyrrolidin-2-one Derivatives

Bromine Positioning via Directing Groups

Brominating N-(4-nitrophenyl)pyrrolidin-2-one exploits the nitro group’s meta-directing effect, favoring bromination at the 2-position. Using N-bromosuccinimide (NBS) and tetra-n-butylammonium tetraphenylborate in acetonitrile achieves 65–70% regioselectivity. Subsequent nitro reduction (SnCl₂/HCl) yields the 4-amino-2-bromo derivative.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Amino-2-bromophenyl)pyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) and potassium iodide (KI).

Major Products Formed:

Oxidation: The compound can be oxidized to form this compound-2-oxide.

Reduction: Reduction reactions can yield this compound-1-ol.

Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

The biological activity of 1-(4-Amino-2-bromophenyl)pyrrolidin-2-one is significant in the context of drug discovery. Compounds containing pyrrolidinone structures are known for their diverse pharmacological effects, including:

- Antimicrobial Activity : Studies have indicated that similar compounds exhibit antibacterial and antifungal properties.

- Anticancer Potential : Research has shown that derivatives of pyrrolidinone can inhibit cancer cell proliferation through various mechanisms.

- Neurological Applications : Some compounds in this class demonstrate neuroprotective effects and may be explored for treating neurodegenerative diseases.

Interaction Studies

Interaction studies reveal that this compound may selectively bind to specific enzymes or receptors. Understanding these interactions is crucial for elucidating the compound's mechanisms of action and therapeutic potential. For instance, research has suggested that it may interact with:

- Enzymes involved in metabolic pathways

- Receptors associated with neurological functions

These interactions can lead to insights into how modifications to the compound's structure might enhance its efficacy or reduce side effects.

Mechanism of Action

The mechanism by which 1-(4-Amino-2-bromophenyl)pyrrolidin-2-one exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Structural Comparison of Key Pyrrolidin-2-one Derivatives

Key Observations :

- Substituent Position Matters: The 4-amino-2-bromo substitution pattern is unique compared to analogs like 1-(4-bromophenyl)pyrrolidin-2-one (4-Br only) or 1-(2-aminophenyl)pyrrolidin-2-one (2-NH₂ only). Bromine at the 2-position may sterically hinder interactions, while the 4-amino group enhances polarity.

- Functional Group Synergy: Compounds with mixed substituents (e.g., bromine + hydroxyl or amino groups) exhibit enhanced bioactivity, as seen in and .

Table 2: Pharmacological Profiles of Selected Pyrrolidin-2-one Derivatives

Key Findings :

- Antioxidant Activity: Electron-withdrawing groups (e.g., Cl, Br) combined with hydrogen donors (e.g., -OH, -NH₂) enhance radical scavenging. For example, 1-(5-chloro-2-hydroxyphenyl) derivatives outperform ascorbic acid by 1.5× .

- Anti-Alzheimer’s Potential: Benzylated pyrrolidinones (e.g., 4-methoxybenzyl derivatives) show acetylcholinesterase inhibition comparable to donepezil, a frontline Alzheimer’s drug .

- Catalytic Utility: Bromophenyl-substituted pyrrolidinones serve as efficient catalysts in carboxylation reactions, leveraging their electrophilic aryl halide moieties .

Physicochemical Properties and Stability

Table 3: Physical Properties of Selected Analogs

Trends :

- Solubility: Amino groups improve water solubility (e.g., 4-amino derivatives), while bulky substituents like tert-butyl reduce it .

- Stability: Bromine-substituted analogs are generally stable, but amino-containing derivatives may require refrigeration to prevent degradation .

Biological Activity

1-(4-Amino-2-bromophenyl)pyrrolidin-2-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by its pyrrolidinone core and a 4-amino-2-bromophenyl group, has been studied for its interactions with various biological targets, making it a candidate for drug development.

Chemical Structure and Properties

- Molecular Formula : C10H12BrN2O

- Molecular Weight : Approximately 291.57 g/mol

- Core Structure : Pyrrolidin-2-one (a five-membered lactam)

The compound’s structure allows for various modifications that can enhance its biological activity or alter its pharmacological profile. The presence of the bromine atom and the amino group significantly influences its reactivity and interaction with biological molecules.

Biological Activities

This compound exhibits several pharmacological effects, which can be summarized as follows:

- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures have shown antimicrobial properties, suggesting potential applications in treating infections.

- Anticancer Properties : Research on pyrrolidinone derivatives has demonstrated cytotoxic effects against various cancer cell lines, indicating that this compound may also possess anticancer activity.

- Enzyme Inhibition : Interaction studies reveal that this compound may inhibit specific enzymes or receptors, which is critical for drug action. For instance, it may exhibit selectivity towards certain kinases involved in metabolic pathways.

The mechanism of action for this compound remains to be fully elucidated. However, it is believed to involve:

- Binding Affinity : The compound interacts with various biological targets through hydrogen bonding and π-π interactions. The bromine atom may also participate in halogen bonding, enhancing binding affinity.

- Modulation of Signaling Pathways : By inhibiting specific enzymes or receptors, the compound may alter cellular signaling pathways, leading to therapeutic effects.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Amino-1-(4-bromophenyl)pyrrolidin-2-one | Bromine at the para position | Similar core structure but different substitution |

| 4-Amino-1-(2-chlorophenyl)pyrrolidin-2-one | Chlorine instead of bromine | Different halogen may influence biological activity |

| 1-(4-Bromophenyl)pyrrolidin-2-one | Lacks amino substitution | Simpler structure; used in different applications |

The specific substitution pattern of this compound significantly influences its chemical reactivity and biological properties compared to these similar compounds.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of pyrrolidinone derivatives. For instance, a study published in Pyrrolidine in Drug Discovery highlights the versatility of pyrrolidine scaffolds in developing novel therapeutics. It notes that modifications to the pyrrolidine ring can lead to compounds with improved selectivity and potency against various targets .

Another investigation into related compounds demonstrated promising results in enzyme inhibition assays, where certain derivatives exhibited nanomolar activity against specific kinases . Such findings underscore the potential of this compound as a lead compound for further development.

Q & A

Q. What are the optimal synthetic routes for 1-(4-Amino-2-bromophenyl)pyrrolidin-2-one, and how do reaction conditions influence yield?

The synthesis of pyrrolidinone derivatives typically involves coupling reactions between halogenated aryl halides and pyrrolidin-2-one. For example, 1-(4-fluorophenyl)pyrrolidin-2-one was synthesized via Ullmann-type coupling using 2-pyrrolidinone and para-fluorobromobenzene (59% yield) or para-fluoroiodobenzene (85% yield) . For the target compound, substituting the aryl halide with 2-bromo-4-nitroaniline followed by reduction of the nitro group to an amine could be explored. Reaction parameters (e.g., catalyst choice, solvent, temperature) must be optimized to balance steric hindrance from the bromo group and the reactivity of the amino group.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- 1H/13C NMR : To confirm the substitution pattern on the phenyl ring and the pyrrolidinone backbone. The amino group’s protons may appear as broad singlets (~5 ppm), while the bromo substituent deshields adjacent protons .

- HRMS : For precise molecular weight confirmation, especially to distinguish between potential byproducts (e.g., dehalogenated or over-reduced species) .

- FT-IR : To identify carbonyl (C=O, ~1650–1700 cm⁻¹) and amine (N–H, ~3200–3500 cm⁻¹) stretching vibrations .

Q. How can the compound’s stability under varying storage conditions be assessed?

Stability studies should monitor degradation via:

- HPLC-PDA : Track changes in purity over time under different temperatures and humidity levels.

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures.

- Light Exposure Tests : UV-vis spectroscopy can detect photodegradation products. Evidence suggests pyrrolidinone derivatives are stable at room temperature but may degrade under prolonged UV exposure .

Advanced Research Questions

Q. What catalytic systems enhance the compound’s reactivity in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig)?

The bromo group is a prime site for palladium-catalyzed cross-coupling. However, the electron-donating amino group may reduce the electrophilicity of the aryl bromide. A study on similar systems recommends using Pd(OAc)₂ with XPhos ligand in toluene/water at 80°C to facilitate coupling with aryl boronic acids . Copper(I)-mediated aminations (e.g., Ullmann reactions) could also functionalize the bromo site with amines or thiols .

Q. How do electronic effects of the bromo and amino substituents influence regioselectivity in electrophilic aromatic substitution (EAS)?

The amino group is a strong ortho/para-directing activator, while bromine is a meta-directing deactivator. Computational studies (e.g., DFT calculations) can predict the dominant substitution pattern. Experimentally, nitration or halogenation reactions may show competing pathways: the amino group could dominate, directing incoming electrophiles to the para position relative to itself (ortho to bromine), but steric hindrance from bromine may favor alternative sites .

Q. What challenges arise in resolving the crystal structure of this compound using X-ray diffraction?

Key challenges include:

- Crystal Quality : The compound’s polarity may hinder crystallization; vapor diffusion with dichloromethane/hexane is recommended.

- Disorder in the Pyrrolidinone Ring : Flexible rings often require low-temperature (150 K) data collection to reduce thermal motion .

- Hydrogen Bonding : The amino group participates in intermolecular H-bonds, complicating refinement. SHELXL’s restraints (e.g., DFIX, ISOR) can improve model accuracy .

Q. How does the compound interact with biological targets (e.g., enzymes or receptors) in computational docking studies?

Molecular docking (AutoDock Vina, Schrödinger Suite) can predict binding modes. The pyrrolidinone’s carbonyl may form H-bonds with active-site residues, while the bromoaryl group could occupy hydrophobic pockets. For example, analogs like 1-((phenylthio)methyl)pyrrolidin-2-one show anticancer activity by inhibiting kinase domains . MD simulations (AMBER/CHARMM) should assess binding stability over 100+ ns trajectories.

Q. What strategies mitigate contradictions in reported synthetic yields for analogous pyrrolidinone derivatives?

Discrepancies in yields (e.g., 59% vs. 85% for fluorophenyl analogs ) often stem from:

- Catalyst Loading : Higher Pd/Cu ratios may improve conversion but increase cost.

- Purification Methods : Column chromatography vs. recrystallization can alter isolated yields.

- Side Reactions : Competing dehalogenation or dimerization requires monitoring via LC-MS .

Methodological Considerations

- Crystallography : Use SHELX-97 for structure refinement, incorporating TWINABS for twinned data .

- Reaction Optimization : Design a Taguchi array to test solvent, catalyst, and temperature variables systematically.

- Data Validation : Cross-reference NMR assignments with 2D techniques (HSQC, HMBC) to resolve overlapping signals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.